2-(2,4-dimethylphenyl)-N,N-dipentylquinoline-4-carboxamide
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Overview
Description
2-(2,4-Dimethylphenyl)-N,N-dipentylquinoline-4-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinoline core substituted with a 2,4-dimethylphenyl group and N,N-dipentyl groups, making it a subject of interest for researchers in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dimethylphenyl)-N,N-dipentylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution with 2,4-Dimethylphenyl Group: The quinoline core is then subjected to a Friedel-Crafts alkylation reaction with 2,4-dimethylbenzene in the presence of a Lewis acid catalyst like aluminum chloride.
Introduction of N,N-Dipentyl Groups: The final step involves the acylation of the substituted quinoline with dipentylamine and a suitable carboxylating agent, such as phosgene or a carbonyl diimidazole derivative, to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale manufacturing. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dimethylphenyl)-N,N-dipentylquinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, allowing for further functionalization with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
2-(2,4-Dimethylphenyl)-N,N-dipentylquinoline-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-(2,4-dimethylphenyl)-N,N-dipentylquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to DNA, proteins, and enzymes, affecting their function and activity.
Pathways Involved: It may inhibit key enzymes involved in cellular processes, such as DNA replication and protein synthesis, leading to cytotoxic effects in cancer cells or antimicrobial activity against pathogens.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-Dimethylphenyl)formamide: Shares the 2,4-dimethylphenyl group but differs in the core structure and functional groups.
Amitraz: Contains a similar phenyl group but is primarily used as an acaricide and insecticide.
Uniqueness
2-(2,4-Dimethylphenyl)-N,N-dipentylquinoline-4-carboxamide is unique due to its specific quinoline core and dipentyl substitutions, which confer distinct chemical and biological properties compared to other similar compounds. Its versatility in various applications makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H36N2O |
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Molecular Weight |
416.6 g/mol |
IUPAC Name |
2-(2,4-dimethylphenyl)-N,N-dipentylquinoline-4-carboxamide |
InChI |
InChI=1S/C28H36N2O/c1-5-7-11-17-30(18-12-8-6-2)28(31)25-20-27(23-16-15-21(3)19-22(23)4)29-26-14-10-9-13-24(25)26/h9-10,13-16,19-20H,5-8,11-12,17-18H2,1-4H3 |
InChI Key |
UQKMSBAIWAXFKH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN(CCCCC)C(=O)C1=CC(=NC2=CC=CC=C21)C3=C(C=C(C=C3)C)C |
Origin of Product |
United States |
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